Benzenesulfonamide, 3-chloro-N-2-propenyl-
Description
Significance of Benzenesulfonamide (B165840) Derivatives in Chemical Biology and Medicinal Chemistry Research
The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry and chemical biology. These structures are characterized by a benzene (B151609) ring linked to a sulfonamide group (-SO₂NH₂). The therapeutic potential of this class of compounds was first highlighted by the discovery of sulfonamide antibiotics. mdpi.com Since then, their utility has expanded dramatically, and they are now recognized as "privileged scaffolds" in drug discovery, meaning they can bind to a wide range of biological targets with high affinity. researchgate.netchemicalbook.com
Benzenesulfonamide derivatives are investigated for a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.gov A significant area of research focuses on their ability to inhibit enzymes, a key mechanism for their therapeutic effects. mdpi.com One of the most studied enzyme families in this context is the carbonic anhydrases (CAs), which are involved in various physiological processes. researchgate.netnih.gov Inhibition of specific CA isoforms, such as CA IX, which is overexpressed in many solid tumors, is a major strategy in the development of novel anticancer agents. researchgate.net
Beyond enzyme inhibition, these derivatives are also developed as receptor antagonists and modulators for central nervous system (CNS) disorders and cardiovascular diseases. mdpi.com The versatility of the benzenesulfonamide core allows for extensive chemical modification at both the benzene ring and the sulfonamide nitrogen, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity to achieve desired therapeutic outcomes. chemicalbook.com
Overview of the Research Landscape for Halogenated and N-Alkylated Sulfonamides
The research landscape for benzenesulfonamide derivatives is significantly shaped by modifications such as halogenation and N-alkylation, which are key strategies for optimizing lead compounds in drug discovery.
Halogenated Sulfonamides: The introduction of halogen atoms (e.g., chlorine, fluorine, bromine) onto the benzene ring is a common and powerful tactic in medicinal chemistry. researchgate.net Halogenation can profoundly influence a molecule's properties in several ways:
Modulation of Biological Activity: Adding halogens can enhance the potency of a compound. For instance, chloro-substituted benzenesulfonamides have shown potent inhibitory activity against influenza hemagglutinin and various enzymes. mdpi.com Studies have demonstrated that the position and nature of the halogen can lead to selective and potent biological effects, including antimicrobial and anticancer activities. researchgate.net
Improvement of Pharmacokinetic Properties: Halogens can increase a compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This modification is often used to improve a drug's ability to cross cell membranes.
N-Alkylated Sulfonamides: Alkylation of the sulfonamide nitrogen (the 'N' position) is another critical modification. This strategy can lead to the development of selective ligands for various receptors or multifunctional agents. The N-alkylation of sulfonamides can serve several purposes:
Altering Target Selectivity: Modifying the N-substituent can change the compound's binding affinity and selectivity for different biological targets. For example, N-alkylation has been used to design selective 5-HT₇ receptor ligands for potential CNS applications.
Creating "Prodrugs" or Modulating Solubility: N-alkylation can be used to create prodrugs that release the active primary sulfonamide in the body. It can also be used to fine-tune the molecule's solubility and other physicochemical properties.
Introducing Reactive Groups: The alkyl group can be functionalized to serve as a reactive handle for bioconjugation or as a probe to study molecular interactions.
Efficient catalytic methods for the N-alkylation of sulfonamides using various alkylating agents are an active area of synthetic chemistry research, aiming to provide easy access to a diverse range of these valuable compounds.
Rationale for Focused Academic Inquiry into Benzenesulfonamide, 3-chloro-N-2-propenyl-
While specific, dedicated research on Benzenesulfonamide, 3-chloro-N-2-propenyl- (also known as 3-chloro-N-allylbenzenesulfonamide) is not extensively documented in mainstream literature, a strong rationale for its academic investigation can be constructed from the known principles of medicinal chemistry and the properties of its constituent parts. The interest in this specific molecule lies at the intersection of halogenation and N-alkylation with an unsaturated, reactive group.
Structural Features and Their Implications:
N-2-propenyl (Allyl) Group: The N-allyl group is particularly noteworthy. Unlike a simple saturated alkyl chain, the allyl group contains a carbon-carbon double bond. This introduces several interesting possibilities for academic inquiry:
Reactive Chemical Probe: The allyl group can serve as a reactive handle. It is a well-known substrate for various chemical reactions, including Michael additions or metal-catalyzed cross-coupling reactions. In a biological context, it could potentially act as a covalent inhibitor by forming a permanent bond with a nucleophilic residue (like cysteine) in the active site of a target enzyme. This makes it a valuable tool for identifying and validating drug targets.
Conformational Constraint and Binding: The unsaturated allyl group provides a degree of conformational rigidity compared to a flexible alkyl chain, which can be advantageous for fitting into a specific binding pocket and improving affinity.
Metabolic Handle: The double bond can be a site for metabolic transformations (e.g., epoxidation), which is an important consideration in drug design and toxicology studies.
The combination of a 3-chlorobenzenesulfonamide (B108012) core with an N-allyl group creates a molecule with potential for enhanced potency (from the chlorine) and the ability to act as a reactive probe or covalent modulator (from the allyl group). Therefore, a focused academic inquiry into this compound would likely aim to synthesize it and screen it against various biological targets, such as kinases, proteases, or carbonic anhydrases, to explore its potential as a novel therapeutic agent or a chemical tool for biological research.
Data Tables
Table 1: Physicochemical Properties of 3-Chlorobenzenesulfonamide and Related Compounds This table presents computed data for the parent compound to provide a baseline for the properties of its derivatives.
| Property | 3-Chlorobenzenesulfonamide |
| IUPAC Name | 3-chlorobenzenesulfonamide |
| Molecular Formula | C₆H₆ClNO₂S |
| Molecular Weight | 191.64 g/mol |
| InChIKey | WSYQJNPRQUFCGL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)S(=O)(=O)N |
| Polar Surface Area | 68.5 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Data sourced from the PubChem database. |
Table 2: Overview of Biological Activities for Classes of Substituted Benzenesulfonamides This table summarizes the diverse biological activities reported for different classes of benzenesulfonamide derivatives, illustrating the potential research avenues for novel analogues like Benzenesulfonamide, 3-chloro-N-2-propenyl-.
| Compound Class | Reported Biological Activities | Example Research Focus |
| Halogenated Benzenesulfonamides | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory | Inhibition of influenza hemagglutinin, Inhibition of carbonic anhydrases researchgate.net, General antimicrobial agents. researchgate.net |
| N-Alkyl Benzenesulfonamides | CNS Receptor Modulation, Anticancer, Potassium Channel Blockade | Development of 5-HT₇ receptor antagonists, Modulation of Kᵥ3.1 channels nih.gov, Anticancer activity against various cell lines. |
| Ureido-Benzenesulfonamides | Anticancer (Carbonic Anhydrase IX Inhibition) | Development of selective inhibitors for tumor-associated CA isoforms. |
| Hydrazone-Benzenesulfonamides | Anticancer (Glioblastoma) | Targeting receptor tyrosine kinases like TrkA. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
66898-22-4 |
|---|---|
Molecular Formula |
C9H10ClNO2S |
Molecular Weight |
231.70 g/mol |
IUPAC Name |
3-chloro-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C9H10ClNO2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h2-5,7,11H,1,6H2 |
InChI Key |
PYMIPLUVXGSUBV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Elucidation of Benzenesulfonamide, 3 Chloro N 2 Propenyl
Mass Spectrometry (MS) for Molecular Formula Confirmation
Fragmentation Pattern Analysis for Structural Insights
Without access to experimental data from synthesis and characterization studies of Benzenesulfonamide (B165840), 3-chloro-N-2-propenyl-, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation. For Benzenesulfonamide, 3-chloro-N-2-propenyl-, the IR spectrum provides definitive evidence for its key structural components. The sulfonamide group (SO₂NH) gives rise to several characteristic absorption bands. The N-H stretching vibration is typically observed in the range of 3390–3323 cm⁻¹ znaturforsch.com. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are strong and appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively znaturforsch.com. Another key vibration, the S-N stretching, is found in the 924–906 cm⁻¹ region znaturforsch.com.
The presence of the N-2-propenyl (allyl) group is confirmed by vibrations associated with its carbon-carbon double bond (C=C) and C-H bonds. The C=C stretching vibration typically appears in the 1650-1630 cm⁻¹ region. The aromatic ring substituted with a chlorine atom also has distinct spectral features. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-Cl stretching vibration is typically found in the fingerprint region, usually between 800 and 600 cm⁻¹.
Table 1: Characteristic Infrared Absorption Frequencies for Benzenesulfonamide, 3-chloro-N-2-propenyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (N-H) | Stretching | 3390–3323 znaturforsch.com |
| Sulfonamide (S=O) | Asymmetric Stretching | 1344–1317 znaturforsch.com |
| Sulfonamide (S=O) | Symmetric Stretching | 1187–1147 znaturforsch.com |
| Sulfonamide (S-N) | Stretching | 924–906 znaturforsch.com |
| Allyl (C=C) | Stretching | ~1640 |
| Aromatic (C-H) | Stretching | >3000 |
| Aryl-Cl (C-Cl) | Stretching | 800–600 |
X-ray Diffraction Crystallography for Solid-State Conformational Analysis
X-ray diffraction crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of Benzenesulfonamide, 3-chloro-N-2-propenyl- is not detailed in the available literature, extensive analysis of its close structural analogues allows for a robust prediction of its solid-state characteristics.
Determination of Molecular Conformation and Dihedral Angles in Benzenesulfonamide Analogues
The sulfonamide moiety is a cornerstone of many biologically significant compounds, and its conformation is critical to its function iucr.org. In the crystal structures of related benzenesulfonamides, the sulfur atom consistently adopts a distorted tetrahedral geometry nsf.gov. The conformation of the substituents around the S-N bond is a key structural feature. For instance, in the structure of N-allyl-4-methylbenzenesulfonamide, the C-N-S-C torsion angle is 61.0 (2)°, indicating a gauche orientation of the allyl and toluene groups relative to the S-N bond gvsu.edu. A similar gauche conformation is observed in N-allyl-N-benzyl-4-methylbenzenesulfonamide, with a C1-S1-N1-C11 torsion angle of 84.2 (2)° nsf.gov. This contrasts with the anti conformation sometimes seen in other sulfonamide derivatives researchgate.net. This preference for a twisted, non-planar conformation is a common feature in this class of compounds.
Table 2: Selected Dihedral and Torsion Angles in Benzenesulfonamide Analogues
| Compound | Torsion/Dihedral Angle | Angle (°) | Reference |
|---|---|---|---|
| N-allyl-4-methylbenzenesulfonamide | C—N—S—C | 61.0 (2) | gvsu.edu |
| N-allyl-N-benzyl-4-methylbenzenesulfonamide | C1—S1—N1—C11 | 84.2 (2) | nsf.gov |
| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | C—SO₂—NH—C | 57.6 (3) | researchgate.net |
| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | Dihedral angle between rings | 84.7 (1) | researchgate.net |
Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks
The crystal packing of sulfonamides is predominantly governed by a network of intermolecular interactions, with hydrogen bonding playing a central role mdpi.com. The sulfonamide group is an excellent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens), facilitating the formation of robust supramolecular structures mdpi.comresearchgate.net.
Table 3: Common Intermolecular Interactions in Benzenesulfonamide Analogues
| Interaction Type | Description | Example Compound(s) | Reference(s) |
|---|---|---|---|
| N—H···O | Forms centrosymmetric dimers | N-allyl-4-methylbenzenesulfonamide, 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | gvsu.eduresearchgate.net |
| C—H···O | Links molecules into a 3D network | 4-methyl-N-propylbenzenesulfonamide | iucr.org |
| C—H···π | Links molecules and stabilizes packing | N-allyl-N-benzyl-4-methylbenzenesulfonamide | nsf.gov |
| π–π interactions | Links dimers into ribbons | N-allyl-4-methylbenzenesulfonamide | gvsu.edu |
Impact of Chloro and Propenyl Substituents on Crystal Packing Motifs
The nature and position of substituents on the benzenesulfonamide scaffold significantly influence the resulting crystal packing motifs.
The N-2-propenyl (allyl) substituent introduces conformational flexibility and steric bulk compared to a simple N-H or N-methyl group. This flexible, nonpolar chain primarily engages in van der Waals interactions within the crystal lattice. However, the sp² hybridized carbons and associated hydrogens of the allyl group can also participate in weak C-H···O or C-H···π interactions nsf.gov. The orientation of the allyl group is a critical factor; for instance, in N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, the allyl chain is oriented nearly perpendicular to the fused ring system, which dictates how molecules can approach and pack researchgate.net. This steric influence can disrupt the simpler, more predictable packing patterns seen in less substituted sulfonamides, leading to more complex and potentially less dense crystal structures.
Computational and Theoretical Investigations of Benzenesulfonamide, 3 Chloro N 2 Propenyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules. These methods allow for the detailed analysis of molecular orbitals and electron density, which are fundamental to a compound's reactivity and interaction with its environment.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density Distribution
DFT studies on analogous sulfonamide-containing molecules have been effectively used to determine their electronic characteristics. For instance, in a study on chloro-functionalized Schiff bases, DFT calculations were employed to elucidate the geometric structures, Frontier Molecular Orbitals (FMOs), and absorption spectra. nih.gov The FMOs, consisting of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides an indication of the molecule's excitability and its ability to participate in chemical reactions.
| Parameter | Description | Anticipated Significance for Benzenesulfonamide (B165840), 3-chloro-N-2-propenyl- |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Influences the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity. |
| Electron Density | Distribution of electrons within the molecule. | Highlights regions of high and low electron density, predicting sites for chemical reactions. |
Conformational Landscape Analysis and Energy Minima Identification
The three-dimensional structure of a molecule is not static, and its different conformations can have varying energy levels. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. Studies on N-aryl amides have shown that the conformational preferences are influenced by steric and electronic interactions between different parts of the molecule. nih.gov For Benzenesulfonamide, 3-chloro-N-2-propenyl-, the rotation around the S-N and N-C bonds of the sulfonamide linkage would be of particular interest.
Computational methods can be used to map the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of local and global energy minima, which correspond to the most stable conformations. The presence of the allyl group on the nitrogen atom introduces additional rotational freedom, which would contribute to a more complex conformational landscape compared to simpler N-aryl benzenesulfonamides.
Molecular Dynamics Simulations for Conformational Flexibility
An MD simulation would model the movement of each atom in the molecule by solving Newton's equations of motion. This would reveal how the molecule flexes, bends, and rotates in a simulated environment, such as in a solvent or when bound to a biological target. Such simulations can highlight the accessible conformations of the molecule and the transitions between them, providing a more realistic picture of its behavior than static models.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a small molecule like Benzenesulfonamide, 3-chloro-N-2-propenyl- might interact with a protein target.
In silico Prediction of Molecular Target Binding Modes
Molecular docking studies on various benzenesulfonamide derivatives have successfully predicted their binding modes within the active sites of proteins. nih.govnih.govnih.govresearchgate.net For Benzenesulfonamide, 3-chloro-N-2-propenyl-, a docking study would involve computationally placing the molecule into the binding site of a target protein and scoring the different poses based on their predicted binding affinity. The results would suggest the most likely binding orientation and conformation of the ligand within the protein's active site.
| Docking Parameter | Description | Significance |
| Binding Energy | The predicted free energy of binding between the ligand and the protein. | A lower binding energy indicates a more stable complex. |
| Inhibition Constant (Ki) | An indication of how potently the ligand inhibits the protein. | A lower Ki value suggests a more potent inhibitor. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used to compare the docked pose to a known binding mode. |
Analysis of Amino Acid Residues Involved in Binding Interactions for Benzenesulfonamide Derivatives
The binding of a ligand to a protein is stabilized by various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Docking studies on benzenesulfonamide derivatives have revealed the key amino acid residues involved in these interactions. nih.govnih.govresearchgate.net The sulfonamide group is often a key pharmacophore, with its oxygen atoms frequently acting as hydrogen bond acceptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling represents a important computational strategy to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bio-hpc.eunih.gov This approach is foundational in modern drug and agrochemical design, allowing for the prediction of a compound's activity before its synthesis, thereby saving resources and time. bio-hpc.eunih.gov For derivatives of benzenesulfonamide, QSAR studies have been instrumental in elucidating the key structural features that govern their various biological activities, including anticancer and herbicidal properties. nih.govnih.gov
Development of Predictive Models Based on Structural Descriptors
The development of predictive QSAR models is contingent on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes, including constitutional (2D), topological, geometrical (3D), and quantum-chemical.
In studies of substituted benzenesulfonamides, various QSAR models have been successfully developed. For instance, research on a series of 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives as potential anticancer agents identified a set of five descriptors that were crucial for modeling their cytotoxic activity against HeLa cells. nih.gov These descriptors encompass a range of molecular properties from 3D-geometry to hydrophilicity. nih.gov
The development of these models often involves sophisticated statistical methods. Three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods analyze the steric and electrostatic fields surrounding the molecules in a series. A study on 3-(pyridin-2-yl)benzenesulfonamide derivatives with herbicidal activity successfully used CoMFA and CoMSIA models. The results indicated that biological activity could be enhanced by optimizing the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the compounds. nih.govsigmaaldrich.com
The table below details some of the specific structural descriptors that have been found to be significant in QSAR models of benzenesulfonamide derivatives and would be relevant for modeling Benzenesulfonamide, 3-chloro-N-2-propenyl-.
| Descriptor Type | Descriptor Name | Description | Potential Relevance to Benzenesulfonamide, 3-chloro-N-2-propenyl- |
| GETAWAY Descriptor | HATS6s | A 3D descriptor encoding information about the spatial distribution of atoms, weighted by atomic Sanderson electronegativity. | Captures the influence of the electronegative chlorine and sulfonamide group on the molecule's 3D electronic properties. |
| Radial Distribution Function | RDF125m | A 3D descriptor that provides information on the probability distribution of interatomic distances in the molecule, weighted by atomic mass. | Reflects the overall size, shape, and atom distribution, including the 3-chloro and N-propenyl substituents. |
| Burden Descriptor | SpMax7_Bh(p) | A 2D descriptor derived from the molecule's connection table, reflecting branching and weighted by atomic polarizability. | Describes the electronic effects and connectivity of the substituent groups on the benzene (B151609) ring. |
| 3D Matrix Descriptor | SM3_G | A 3D descriptor based on the geometry matrix of the molecule. | Provides a detailed representation of the molecule's three-dimensional structure. |
| Hydrophilic Factor | Hy | A descriptor quantifying the hydrophilic character of the molecule. | The N-2-propenyl group and the chlorine atom will significantly influence the molecule's overall hydrophilicity, a key factor in biological interactions. |
Table based on descriptors identified in a QSAR study of benzenesulfonamide derivatives. nih.gov
Correlation of Computational Parameters with Observed Biological Activities
A primary goal of QSAR is to correlate calculated computational parameters with experimentally observed biological activities. This correlation provides predictive power and mechanistic insights. The parameters often include electronic, steric, and hydrophobic properties.
Electronic Parameters: Quantum-chemical descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, chemical potential (μ), and polarizability (α) are frequently used. scirp.org For Benzenesulfonamide, 3-chloro-N-2-propenyl-, the electron-withdrawing nature of the 3-chloro substituent and the sulfonamide group would significantly influence the electronic properties of the benzene ring, which in turn can affect interactions with biological targets. nih.gov
Steric and 3D Parameters: The size and shape of the molecule and its substituents are critical. For the target compound, the N-2-propenyl- group introduces a specific conformational flexibility and steric bulk. In studies of N-substituted benzenesulfonamides, the nature of the N-substituent is crucial for binding affinity and selectivity, for instance, in inhibiting enzymes like carbonic anhydrases. nih.govnih.gov 3D-QSAR studies quantify these effects through steric field maps, showing regions where bulky groups increase or decrease activity. nih.gov
Hydrophobic Parameters: Lipophilicity, often expressed as logP, is a key determinant of how a compound behaves in a biological system. The chloro- and propenyl- groups on the parent benzenesulfonamide structure would modify its lipophilicity. QSAR models for other benzenesulfonamides have shown that hydrophobic fields are significant contributors to the model's predictive ability. nih.gov
The following table illustrates a hypothetical correlation matrix, demonstrating how these computational parameters could be correlated with a biological activity (e.g., IC₅₀) for a series of compounds including Benzenesulfonamide, 3-chloro-N-2-propenyl-.
| Computational Parameter | Expected Correlation with Biological Activity (e.g., Inhibition) | Rationale |
| LogP (Hydrophobicity) | Positive or Negative | Depends on whether the target binding site is hydrophobic or hydrophilic. The N-propenyl group increases lipophilicity. |
| Dipole Moment | Positive | A higher dipole moment, influenced by the chloro- and sulfonamide groups, may enhance polar interactions with the target. |
| HOMO Energy | Negative | A higher HOMO energy indicates greater electron-donating ability, which could be important for certain binding interactions. |
| LUMO Energy | Negative | A lower LUMO energy indicates greater electron-accepting ability, potentially facilitating charge-transfer interactions. |
| Molecular Volume | Positive or Negative | Optimal size is often required; steric clashes can decrease activity, while improved van der Waals contacts can increase it. |
This systematic approach, combining the development of predictive models with the analysis of underlying physicochemical properties, is essential for the rational design of new, more effective molecules based on the benzenesulfonamide scaffold.
Potential Research Applications and Future Directions in Chemical Sciences
Utility as Probes in Chemical Biology Studies
The unique structure of Benzenesulfonamide (B165840), 3-chloro-N-2-propenyl- makes it a valuable candidate for the development of chemical probes. The N-allyl group provides a reactive handle for modification, allowing for the attachment of reporter molecules such as fluorophores or biotin. This functionalization would enable the tracking and visualization of the molecule's interactions within biological systems.
Recent studies have highlighted the use of N-acyl-N-alkyl sulfonamides (NASA) as electrophilic warheads for the covalent labeling of proteins, particularly G protein-coupled receptors (GPCRs). nih.govacs.orgacs.org The sulfonamide moiety in Benzenesulfonamide, 3-chloro-N-2-propenyl- could be similarly functionalized to create probes for ligand-directed labeling. nih.govacs.orgacs.org Such probes could be instrumental in identifying and characterizing the binding sites and downstream effects of sulfonamide-based compounds. nih.govacs.orgacs.org The development of fluorescent probes from sulfonamide-containing naphthalimides has also shown potential for tumor imaging, suggesting a possible application for appropriately modified derivatives of Benzenesulfonamide, 3-chloro-N-2-propenyl-. mdpi.com
Furthermore, the integration of this compound into ligand-directed bioconjugation strategies could facilitate the selective labeling of proteins in living cells, offering insights into protein function, dynamics, and localization. nih.gov These chemical biology tools are crucial for understanding complex biological processes and for the initial stages of drug discovery.
Application in the Development of Novel Chemical Scaffolds
Benzenesulfonamide, 3-chloro-N-2-propenyl- serves as a versatile starting material for the synthesis of more complex and structurally diverse molecules. The presence of the N-allyl group is particularly significant, as it can participate in a variety of chemical transformations.
The oxidative addition of sulfonamides to allylic derivatives is a known method for creating nitrogen-containing heterocyclic compounds like aziridines, pyrrolidines, and piperazines. benthamscience.com Intramolecular cyclization of allyl sulfonamides offers a straightforward route to these valuable heterocyclic structures. benthamscience.com Additionally, the N-allyl group can undergo reactions such as palladium-catalyzed aza-Claisen rearrangements, leading to the formation of amidines. nih.gov
The development of novel synthetic methods, such as photocatalytic coupling and decarboxylative halosulfonylation, has expanded the toolkit for creating diverse arylsulfonamides. rsc.orgacs.org These modern techniques could be applied to Benzenesulfonamide, 3-chloro-N-2-propenyl- to generate libraries of related compounds for screening in various applications. The synthesis of axially chiral sulfonamides through organocatalytic atroposelective N-alkylation further highlights the potential for creating stereochemically complex molecules from N-allyl sulfonamide precursors. rsc.org
Exploration in Agrochemical Research for Crop Protection
The benzenesulfonamide scaffold is a well-established pharmacophore in agrochemical research, with many derivatives exhibiting herbicidal and insecticidal properties. researchgate.netnih.gov Research has shown that novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives can effectively control various weeds at low application rates. acs.org
Specifically, derivatives of 4-(propargyloxy)benzenesulfonamide have demonstrated significant insecticidal activity against pests like Mythimna separata. researchgate.net The structural similarities suggest that Benzenesulfonamide, 3-chloro-N-2-propenyl- could be a valuable lead compound for the development of new crop protection agents. The presence of the chlorine atom on the benzene (B151609) ring and the allyl group on the nitrogen atom are features that can be systematically modified to optimize biological activity against target pests and weeds while minimizing off-target effects.
Table 1: Examples of Benzenesulfonamide Derivatives in Agrochemical Research
| Compound Class | Target Application | Reference |
|---|---|---|
| 3-(Pyridin-2-yl)benzenesulfonamide derivatives | Herbicidal (weed control) | acs.org |
| 4-(Propargyloxy)benzenesulfonamide derivatives | Insecticidal | researchgate.net |
| Benzenesulfonamide derivatives with alkynyl, alkenyl, and cyclopropyl (B3062369) groups | Insecticidal | nih.gov |
Integration into Advanced Materials Science Research (e.g., chemical sensors)
The sulfonamide functional group is not only important in medicinal and agrochemical contexts but also finds applications in materials science. rsc.org Sulfonamide-containing compounds have been utilized in the development of dyes, pigments, and polymers. rsc.org The N-allyl group in Benzenesulfonamide, 3-chloro-N-2-propenyl- is a polymerizable unit, opening up the possibility of incorporating this molecule into polymer backbones to create advanced materials with specific properties.
For instance, sultams, which are cyclic sulfonamides, have been used in the synthesis of deep-blue emitters for organic electronics. wikipedia.org The development of fluorescent probes based on sulfonamide structures for detecting specific analytes is another promising area. mdpi.com The unique electronic properties conferred by the chloro-substituted benzene ring and the sulfonamide group could be harnessed to create chemical sensors capable of detecting a variety of analytes through changes in their optical or electronic signals.
Synergistic Research with Other Chemical Entities
The biological activity of sulfonamides can often be enhanced when used in combination with other chemical agents. nih.govtandfonline.com This synergistic effect has been well-documented in the context of antimicrobial agents, where sulfonamides are frequently combined with dihydrofolate reductase inhibitors. nih.govyoutube.com A similar approach could be explored for the potential applications of Benzenesulfonamide, 3-chloro-N-2-propenyl-.
For example, in agrochemical research, combining this compound with other herbicides or insecticides could lead to a broader spectrum of activity or help to overcome resistance mechanisms in target organisms. In materials science, the incorporation of Benzenesulfonamide, 3-chloro-N-2-propenyl- as a monomer in copolymerization with other functional monomers could result in materials with novel and enhanced properties that are not achievable with the individual components alone. The study of such synergistic interactions is a key area for future research.
Challenges and Opportunities in the Academic Study of N-2-Propenyl Benzenesulfonamide Derivatives
The academic study of N-2-propenyl benzenesulfonamide derivatives, including Benzenesulfonamide, 3-chloro-N-2-propenyl-, presents both challenges and significant opportunities.
Challenges:
Synthesis: While classic methods for sulfonamide synthesis exist, challenges remain, particularly in achieving chemoselectivity and in the synthesis of complex derivatives. thieme-connect.com The development of more efficient, sustainable, and scalable synthetic routes is an ongoing area of research. rsc.orgrsc.org
Reactivity: The reactivity of the N-allyl group, while advantageous for functionalization, can also lead to undesired side reactions and instability under certain conditions. Careful control of reaction parameters is often necessary.
Biological Characterization: Thoroughly characterizing the biological activity and mechanism of action of new derivatives requires significant resources and expertise in various biological assays.
Opportunities:
Novel Scaffolds: The versatility of the N-allyl sulfonamide scaffold provides a platform for the discovery of new molecules with unique biological activities and material properties. acs.org
Interdisciplinary Research: The study of these compounds sits (B43327) at the intersection of organic synthesis, medicinal chemistry, agrochemistry, and materials science, offering rich opportunities for interdisciplinary collaboration.
Modern Synthetic Methods: The application of modern synthetic techniques, such as photocatalysis and flow chemistry, to the synthesis of N-2-propenyl benzenesulfonamide derivatives could unlock new chemical space and lead to the discovery of novel compounds. rsc.orgrsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-chloro-N-2-propenyl-benzenesulfonamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or click chemistry. A representative approach involves reacting a benzenesulfonyl chloride derivative (e.g., 3-chlorobenzenesulfonyl chloride) with propargylamine in dichloromethane under basic conditions (e.g., NaOH) to form an alkyne intermediate. Subsequent Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide derivatives yields triazole-linked analogs, as demonstrated in benzenesulfonamide derivative syntheses .
- Key Considerations : Reaction optimization (stoichiometry, solvent ratio, catalyst loading) is critical for yield and purity. Sodium ascorbate and CuSO₄·5H₂O are typical catalysts for CuAAC .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns and propenyl group integration .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Structure validation tools like PLATON ensure data integrity .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Q. What are the primary research applications of 3-chloro-N-2-propenyl-benzenesulfonamide in medicinal chemistry?
- Applications :
- Antimicrobial Studies : Structure-activity relationship (SAR) investigations against bacterial/fungal strains.
- Enzyme Inhibition : Sulfonamide groups often target carbonic anhydrases or proteases. Assays include enzyme kinetics (e.g., IC₅₀ determination) .
- Drug Design : Propenyl groups enhance lipophilicity for blood-brain barrier penetration in neurological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Approach :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals.
- Disorder Modeling : Apply PART/SUMP restraints to resolve propenyl group positional disorder .
- Validation Tools : Cross-check with checkCIF/PLATON to identify outliers in bond lengths/angles .
Q. What strategies optimize synthetic yield while minimizing side reactions (e.g., hydrolysis)?
- Optimization :
- Solvent Selection : Use anhydrous acetone/water mixtures (1:1) for CuAAC to stabilize intermediates .
- Catalyst Engineering : Magnetically retrievable CoFe@rGO nanocatalysts improve reaction efficiency and recyclability in benzenesulfonamide syntheses .
- Temperature Control : Maintain ≤25°C during sulfonamide bond formation to prevent decomposition .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methods :
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., carbonic anhydrase IX).
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over time .
- QSAR Models : Correlate electronic descriptors (HOMO/LUMO, logP) with observed bioactivity .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Solutions :
- HPLC-MS/MS : Hyphenated techniques with C18 columns (e.g., 2.6 µm particle size) separate sulfonamide analogs.
- Sample Prep : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves sensitivity .
- Validation : Follow ICH guidelines for linearity (R² ≥0.998), LOD/LOQ determination .
Q. How do structural modifications (e.g., propenyl vs. phenyl groups) alter physicochemical properties?
- Analysis :
- LogP Measurements : Compare octanol-water partitioning to assess hydrophobicity changes.
- Thermal Stability : DSC/TGA evaluates melting points/decomposition temperatures. Propenyl groups reduce crystallinity vs. rigid phenyl rings .
- Solubility : Use Hansen solubility parameters (HSPiP software) to predict solvent compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
